2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS: 353472-72-7) is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenoxy acetamide moiety linked to a 5-ethylsulfanyl-substituted thiadiazole ring . Its molecular formula is C₁₂H₁₂ClN₃O₂S₂, with an average molecular mass of 353.83 g/mol. The structure combines a chlorinated aromatic system with a sulfur-rich heterocycle, which is common in bioactive molecules targeting enzymes or receptors sensitive to electron-withdrawing groups and hydrophobic interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-2-19-12-16-15-11(20-12)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPDSKPVEPNWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halogenated Thiadiazoles
The ethylsulfanyl group is introduced via nucleophilic substitution of halogen atoms (Cl/Br) on pre-formed thiadiazoles. For example, 5-chloro-1,3,4-thiadiazol-2-amine reacts with ethanethiol in dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base at 60°C for 4 hours, achieving 85% substitution.
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | DMF | 60°C | 4 h | 85% |
| NaH | THF | 25°C | 8 h | 72% |
Direct Synthesis via Thiol Incorporation
Ethylsulfanyl groups are incorporated during thiadiazole ring formation by using ethylthio-substituted starting materials. For instance, cyclizing 1-ethylthio-4-phenylthiosemicarbazide with P<sub>2</sub>S<sub>5</sub> produces the ethylsulfanyl-thiadiazole directly, bypassing post-synthetic modifications.
Amidation with 2-(4-Chlorophenoxy)Acetate
Chloroacetylation of Thiadiazol-2-Amine
The amine group on 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in dioxane using triethylamine (Et<sub>3</sub>N) as a base. Stirring at 20°C for 4 hours yields 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide with 95% efficiency.
Procedure
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Dissolve 2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazole (1.0 eq) in dioxane.
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Add Et<sub>3</sub>N (1.5 eq) and chloroacetyl chloride (1.25 eq) dropwise.
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Stir at 20°C for 4 hours, then precipitate in water.
Phenoxy Group Substitution
The chlorinated intermediate undergoes nucleophilic aromatic substitution with 4-chlorophenol. Using potassium iodide (KI) as a catalyst in acetone at reflux (56°C) for 6 hours replaces chlorine with the 4-chlorophenoxy group, achieving 88% yield.
Kinetic Data
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KI | Acetone | 56°C | 6 h | 88% |
| None | DMF | 80°C | 12 h | 45% |
One-Pot Synthesis Strategies
Concurrent Cyclization and Amidation
A streamlined protocol involves reacting ethylthio-thiosemicarbazide with chloroacetyl chloride and 4-chlorophenol in a single pot. Using HOBt/EDC coupling agents in acetonitrile at 25°C for 24 hours produces the target compound in 76% yield.
Advantages
-
Reduces purification steps.
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Minimizes intermediate degradation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (MeCN/H<sub>2</sub>O = 70:30) shows >99% purity for optimized methods.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential Functionalization | 3 | 85% | 99% | High |
| One-Pot Concurrent Synthesis | 1 | 76% | 95% | Moderate |
| Direct Cyclization with Ethylthio | 2 | 78% | 97% | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 329.83 g/mol. Its structure features a chlorophenoxy group and a thiadiazole moiety, which are critical for its biological activity. The presence of these functional groups suggests potential herbicidal or fungicidal properties, as well as implications in drug development.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit notable biological activities, particularly in anticancer research. The chlorophenyl group enhances cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds significantly inhibit cell proliferation in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression.
Biological Target Interactions
Molecular docking studies suggest that 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may interact with proteins involved in cell cycle regulation and apoptosis pathways. These interactions are crucial for understanding the compound's biological effects and could lead to the development of targeted therapies against cancer.
Agricultural Chemistry Applications
Pesticidal Properties
The structural characteristics of this compound imply potential applications as a pesticide or herbicide. The chlorinated aromatic component is known to confer herbicidal properties to similar compounds. Research into the efficacy of such compounds against various pests could lead to new agricultural applications.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights the diversity within the thiadiazole class and underscores how modifications to the core structure can significantly influence biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Contains a chlorophenyl group | Anticancer activity against various cell lines |
| N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide | Fluorinated variant | Enhanced anticancer properties |
| 2-Amino-5-(ethylthio)-1,3,4-thiadiazole | Lacks acetamide functionality | Exhibits antibacterial activity |
This table illustrates how variations in substituents can lead to differing biological activities and potential applications.
Case Studies
Several studies have investigated the potential of thiadiazole derivatives similar to this compound:
- Anticancer Screening : A study evaluated various thiadiazole derivatives for their activity against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects through apoptosis induction .
- Antimicrobial Activity : Research on related compounds demonstrated promising antimicrobial properties against both bacterial and fungal strains. These findings suggest that this compound could also be explored for its antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The following table summarizes key structural analogs and their physical properties:
Key Observations :
- Substituent Effects on Melting Points : Ethylsulfanyl-substituted analogs (e.g., 5g ) exhibit higher melting points (~168–170°C) compared to benzylthio derivatives (e.g., 5j : 138–140°C), likely due to reduced steric hindrance and stronger intermolecular interactions in ethylsulfanyl groups .
- Yield Trends : Benzylthio derivatives (5j , 7c ) generally show higher yields (>80%) than ethylsulfanyl analogs, possibly due to improved solubility during synthesis .
Antimicrobial Activity:
- Oxadiazole Derivatives (): Compound 7o demonstrated potent antibacterial activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus, surpassing ciprofloxacin in efficacy. The 4-chlorophenoxy group enhances membrane penetration, while the oxadiazole core facilitates target binding .
- Thiadiazinan Derivatives () : Compound 7c showed moderate antimicrobial activity, attributed to the 4-fluorophenyl-thiadiazinan moiety, which may interfere with bacterial folate metabolism .
Anticancer Activity:
- Thiadiazole Derivatives (): Compound 4y exhibited significant cytotoxicity against MCF-7 (IC₅₀: 0.084 mM) and A549 (IC₅₀: 0.034 mM) cell lines. The ethyl and p-tolylamino groups likely enhance DNA intercalation or kinase inhibition .
Enzyme Inhibition:
- Akt Inhibition (): Compounds with nitrobenzothiazole and nitrophenylamino groups (e.g., 3, 8) inhibited Akt activity by >85%, driven by π-π interactions and hydrogen bonding .
Structural and Electronic Comparisons
- Naphthyl Substitution (): Replacing the 4-chlorophenoxy group with a 1-naphthyl moiety (C₁₆H₁₅N₃OS₂) introduces bulkier aromatic systems, which may improve intercalation into DNA or hydrophobic enzyme pockets .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic molecule that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This compound features multiple functional groups that suggest potential applications in pharmaceuticals, particularly in anti-cancer and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 329.83 g/mol. The structure includes:
- A 4-chlorophenoxy group
- An ethylsulfanyl substituent
- A 1,3,4-thiadiazole ring
- An acetamide linkage
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities. Notably, studies have highlighted their potential as anticancer agents. The biological activity of This compound can be summarized as follows:
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : Studies indicate that compounds with similar structures to this compound have shown IC50 values ranging from 0.04 to 23.6 µM against different cancer types including breast and lung cancers .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptotic cell death and inhibition of cell proliferation through interaction with specific biological targets such as enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for thiadiazole derivatives emphasize the importance of substituents on the thiadiazole ring. For example:
- Substitution patterns on the C-5 phenyl ring significantly influence cytotoxicity; electron-withdrawing groups like chlorine enhance activity .
- Variations in the acetamide linker lead to differences in potency against various cancer cell lines.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(ethylsulfanyl)-1,3,4-thiadiazole | Contains thiadiazole; potential anticancer activity | Cytotoxic against various cancer lines |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Similar thiadiazole structure; bromine substitution | Antiproliferative activity |
| 2-(5-(furan-2-ylmethylidene)amino)-1,3,4-thiadiazol-2-ylsulfonyl)benzamide | Incorporates furan; sulfonamide linkage | Anticancer properties |
Case Studies
Several studies have evaluated the anticancer potential of thiadiazole derivatives:
- Alam et al. (2011) reported significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- A recent study highlighted new derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold exhibiting enhanced antitumor properties when combined with piperazine rings . The most potent derivative showed an IC50 value of 2.32 µg/mL against MCF-7 breast cancer cells.
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?
Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide, as seen in analogous thiadiazole syntheses .
- Step 2 : Functionalization of the thiadiazole ring. For example, reacting 2-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to introduce the acetamide group .
- Step 3 : Substitution of the chlorophenoxy group using nucleophilic aromatic substitution (e.g., coupling 4-chlorophenol with a bromoacetamide intermediate under basic conditions) .
Purification often involves recrystallization from ethanol-DMF mixtures or column chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
Answer: Key techniques include:
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles (e.g., nitro group torsion relative to benzene rings in similar acetamides ).
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm and thiadiazole carbons at ~160–170 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or protease inhibition assays, given thiadiazole’s role in ATP-binding pocket interactions .
Q. What analytical methods ensure purity and stability during storage?
Answer:
Q. How does the ethylsulfanyl group influence solubility and reactivity?
Answer:
- Solubility : The ethylsulfanyl (-S-CH) group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility but improving membrane permeability .
- Reactivity : The sulfur atom participates in hydrogen bonding and π-π stacking, critical for target binding. It may also undergo oxidation to sulfoxide derivatives under harsh conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in spectral data for this compound?
Answer: Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from conformational flexibility or polymorphism. Single-crystal X-ray analysis:
- Confirms stereochemistry : e.g., Planarity of the thiadiazole ring and dihedral angles between substituents .
- Identifies non-covalent interactions : Intermolecular H-bonding (C–H⋯O) or π-stacking, which affect solubility and stability .
Example: In N-(4-chloro-2-nitrophenyl)acetamide, X-ray resolved a twisted nitro group (torsion angle -16.7°), explaining anomalous NOE effects in NMR .
Q. What strategies optimize reaction yields in thiadiazole functionalization?
Answer:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) or pyridine to accelerate acylation of thiadiazole amines, reducing side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dioxane minimizes ester hydrolysis .
- Temperature control : Low temperatures (0–5°C) during chloroacetyl chloride addition prevent exothermic decomposition .
Q. How do substituent variations on the thiadiazole ring affect structure-activity relationships (SAR)?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -NO) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Sulfur atom positioning : 1,3,4-Thiadiazoles show higher bioactivity than 1,2,4-isomers due to improved π-orbital overlap with target proteins .
- Ethylsulfanyl vs. methylsulfanyl : Longer alkyl chains (ethyl) improve logP but may reduce metabolic stability in vivo .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase). Focus on sulfur’s role in H-bonding with active-site residues .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC values .
Q. How should researchers address discrepancies in biological assay reproducibility?
Answer:
- Control standardization : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
- Batch-to-batch variability : Characterize each synthesis batch via HPLC and elemental analysis to ensure consistent purity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of activity differences across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
